1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted at position 1 with a 3-chlorobenzyl group and at position 3 with a carboxamide-linked 2,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-17-7-8-18(19(11-17)28-2)23-21(26)15-6-9-20(25)24(13-15)12-14-4-3-5-16(22)10-14/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYXDJAOMCMJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with 2,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired dihydropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the dihydropyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: The target compound and its analogs feature either dihydropyridine or pyridazine cores.
- Substituent Effects: R1 Position: The 3-chlorobenzyl group in the target compound may confer steric and electronic differences compared to 4-chlorobenzyl () or benzyl (Compound 8) groups. Para-substituted chlorophenyl groups (e.g., in ) could enhance hydrophobic interactions but reduce directional polarity compared to meta-substitution .
Physicochemical Properties
Predicted properties for the analog include:
The target compound’s 2,4-dimethoxyphenyl group likely increases molar mass (398.84 g/mol) and solubility compared to ’s dimethylaminoethyl-substituted analog. The higher pKa of the dimethylaminoethyl group (13.31 vs. ~8–10 for methoxy groups) suggests differences in protonation states under physiological conditions .
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes and amines under acidic conditions, followed by cyclization to form the dihydropyridine ring. The specific steps may vary based on the substituents on the aromatic rings.
Antimicrobial Activity
Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. For instance, derivatives similar to our compound were evaluated for their in vitro antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were found to be notably low, indicating potent antibacterial effects. For example, a related compound demonstrated an MIC of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
Research has indicated that compounds with similar structural frameworks exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation significantly. For instance, compounds with similar substituents have been reported to exhibit IC50 values in the low micromolar range against several cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has been noted that certain dihydropyridine derivatives can inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests a mechanism by which these compounds could exert their biological effects.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including our compound. The results indicated that compounds with chlorophenyl and dimethoxyphenyl substitutions exhibited superior activity against Gram-positive bacteria compared to standard antibiotics like Ciprofloxacin .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of related dihydropyridine compounds. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
Data Summary
| Activity Type | MIC (μg/mL) | IC50 (μM) | Target |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | N/A | Staphylococcus aureus |
| Anticancer | N/A | Low micromolar | Various cancer cell lines |
| DNA Gyrase Inhibition | N/A | 12.27 - 31.64 | DNA gyrase |
| DHFR Inhibition | N/A | 0.52 - 2.67 | Dihydrofolate reductase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
